molecular formula C21H26N2O4 B10890449 [4-(2,3-Dimethoxybenzyl)piperazin-1-yl](3-methoxyphenyl)methanone

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl](3-methoxyphenyl)methanone

Cat. No.: B10890449
M. Wt: 370.4 g/mol
InChI Key: LIKIFLZTZZAVLD-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 3-methoxyphenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 2,3-dimethoxybenzyl group through nucleophilic substitution. The final step involves the attachment of the 3-methoxyphenyl methanone group via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

Medicinally, 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring but has a different substitution pattern.

    (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine: Another compound with a piperazine ring but different functional groups.

Uniqueness

What sets 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O4/c1-25-18-8-4-6-16(14-18)21(24)23-12-10-22(11-13-23)15-17-7-5-9-19(26-2)20(17)27-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

LIKIFLZTZZAVLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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